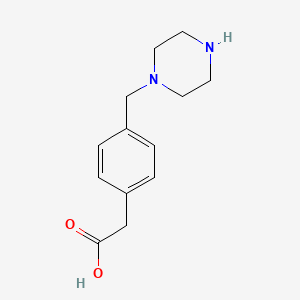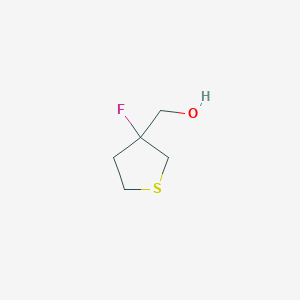
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride
描述
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride, also known as Gabapentin enacarbil, is a prodrug of Gabapentin. It is primarily used in the treatment of restless leg syndrome and postherpetic neuralgia. This compound is a white to off-white crystalline powder that is soluble in water and ethanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride involves several steps. The starting material, 2-Propyl-pentanoic acid, undergoes esterification with 4-aminobutyryloxymethyl chloride in the presence of a base such as triethylamine. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.
化学反应分析
Types of Reactions
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used to study molecular interactions and cellular processes.
Medicine: It is used in drug development, particularly for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride involves its conversion to Gabapentin in the body. Gabapentin enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels. This leads to reduced neuronal excitability and provides relief from symptoms of restless leg syndrome and postherpetic neuralgia .
相似化合物的比较
Similar Compounds
Gabapentin: The parent compound of 4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride.
Pregabalin: Another derivative of GABA used for similar medical conditions.
Valproic Acid: A compound with similar anticonvulsant properties.
Uniqueness
This compound is unique due to its prodrug nature, which allows for improved bioavailability and controlled release of Gabapentin. This makes it particularly effective for treating neurological disorders with fewer side effects compared to its parent compound.
属性
IUPAC Name |
4-aminobutanoyloxymethyl 2-propylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-3-6-11(7-4-2)13(16)18-10-17-12(15)8-5-9-14;/h11H,3-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYGWXCNEQYDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)





![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)





![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)
